molecular formula C3H6O4 B055891 Glyceric acid CAS No. 118916-26-0

Glyceric acid

Cat. No. B055891
M. Wt: 106.08 g/mol
InChI Key: RBNPOMFGQQGHHO-UHFFFAOYSA-N
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Description

Glyceric acid is a three-carbon sugar acid that is commonly found in the metabolic pathways of various organisms. It is a vital component in the glycolytic pathway, which is responsible for the breakdown of glucose to produce energy. Glyceric acid is also used in the synthesis of various organic compounds, making it an essential molecule in the field of organic chemistry.

Scientific Research Applications

Biotechnological Production

Glyceric acid (GA), derived from glycerol, has significant potential in biotechnological applications. Habe et al. (2009) developed an efficient method for the biotechnological production of GA, targeting new applications for surplus glycerol in industries like biodiesel and oleochemicals. They optimized growth parameters of certain bacterial strains for maximal GA production, resulting in high yields of GA with notable enantiomeric excess (Habe et al., 2009).

Medical Diagnosis

The determination of glyceric acid configuration in urine is crucial for diagnosing D-glyceric and L-glyceric acidurias. Rashed et al. (2002) used chiral liquid chromatography tandem mass spectrometry to separate glyceric acid stereoisomers, enabling accurate disease diagnosis (Rashed et al., 2002).

Electrodialytic Concentration

Habe et al. (2010) explored a two-stage electrodialysis method for GA recovery from fermentation broth. This process efficiently concentrated glycerate solutions and converted them to GA, demonstrating a practical method for GA recovery (Habe et al., 2010).

Applications in Bio-related Functional Materials

GA's application in bio-related materials was reviewed by Sato (2021). The review highlighted GA's potential in enhancing skin cell viability and collagen production, along with its protective effects against heat-induced protein aggregation. This demonstrates GA's versatility in various biological applications (Sato, 2021).

Catalytic Conversion for Biomass Transformation

Zhang et al. (2019) investigated glycerol aerobic oxidation to glyceric acid over Pt/hydrotalcite catalysts at room temperature. They found that modifying the metal-support interfacial structure and catalyst basicity significantly improved the catalytic activity and selectivity towards glyceric acid. This research suggests a promising pathway for biomass-based polyol transformation (Zhang et al., 2019).

properties

IUPAC Name

2,3-dihydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H6O4/c4-1-2(5)3(6)7/h2,4-5H,1H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBNPOMFGQQGHHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

43110-90-3 (mono-potassium salt)
Record name Glyceric acid
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DSSTOX Substance ID

DTXSID80861979
Record name Glyceric acid
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Molecular Weight

106.08 g/mol
Source PubChem
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Product Name

Glyceric acid

CAS RN

473-81-4, 600-19-1
Record name Glyceric acid
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Record name Glyceric acid
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Record name DL-Glyceric acid
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Record name Glyceric acid
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Record name Glyceric acid
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Synthesis routes and methods I

Procedure details

The above-described catalyst may be used for liquid phase oxidation reactions. Examples of such reactions include the oxidation of alcohols and polyols to form aldehydes, ketones, and acids (e.g., the oxidation of 2-propanol to form acetone, and the oxidation of glycerol to form glyceraldehyde, dihydroxyacetone, or glyceric acid); the oxidation of aldehydes to form acids (e.g., the oxidation of formaldehyde to form formic acid, and the oxidation of furfural to form 2-furan carboxylic acid); the oxidation of tertiary amines to form secondary amines (e.g., the oxidation of nitrilotriacetic acid (“NTA”) to form iminodiacetic acid (“IDA”)); the oxidation of secondary amines to form primary amines (e.g., the oxidation of IDA to form glycine); and the oxidation of various acids (e.g., formic acid or acetic acid) to form carbon dioxide and water.
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Synthesis routes and methods II

Procedure details

A reaction vessel containing 5 g NaOH and 0.2 g sodium anthraquinone-2-sulphonate, AMS, Merck Co., in 150 ml of a solution of 80 mass-% of methanol in water, was kept at a temperature of 25° C. L-sorbose, Merck Co., (70 g/130 ml water) and NaOH (32 g/32 ml water) was added batchwise with 15 min intervals while mixing. Oxygen was added to the mixture and the reaction was continued for about 2 h. The major end product was L-xylonic acid, in addition, treonic acid, glyceric acid and glycolic acid were formed, as well as a large amount of formic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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